Trifluperidol is a butyrophenone derivative, classified as a dopamine (D2) receptor antagonist. [] It has been used in scientific research as a tool to study dopamine signaling pathways and to investigate its potential as a therapeutic agent for various conditions.
Future Directions
Exploring Trifluperidol’s potential as a therapeutic agent for COVID-19: Recent in silico studies suggest that Trifluperidol might inhibit the ADRP domain of the SARS-CoV-2 non-structural protein 3 (Nsp3), which plays a crucial role in viral replication and immune evasion. [, ] Further in vitro and in vivo studies are needed to validate these findings and explore its potential as a treatment option for COVID-19.
Investigating the role of Trifluperidol in modulating NMDA receptor function: Further research could focus on elucidating the specific binding site of Trifluperidol on the NR1a/NR2B NMDA receptor subtype and its implications for potential therapeutic applications. []
Developing novel silicon analogs of Trifluperidol: Research on silicon analogs, such as sila-Trifluperidol, may lead to drugs with improved pharmacological profiles and reduced neurotoxic side effects. [, ]
Related Compounds
Haloperidol
Compound Description: Haloperidol, like trifluperidol, is a butyrophenone derivative recognized for its potent antipsychotic properties []. It acts as a dopamine (D2) receptor antagonist and exhibits similar pharmacological effects to trifluperidol, including anti-emetic effects, reduction of conditioned responses, and catalepsy induction at higher doses []. Haloperidol is frequently used in research as a comparator to trifluperidol, exploring differences and similarities in their actions and potencies.
Sila-Trifluperidol
Compound Description: Sila-Trifluperidol is a silicon analog of trifluperidol, where the carbon atom at the 4-position of the piperidine ring is replaced by a silicon atom []. This modification significantly alters the compound's pharmacological properties compared to trifluperidol.
Relevance: The introduction of silicon in sila-trifluperidol creates distinct metabolic pathways not observed in trifluperidol. Notably, sila-trifluperidol does not form the pyridinium metabolite, a significant metabolic byproduct of haloperidol and potentially implicated in neurotoxic side effects []. This structural change highlights the potential of silicon analogs in modifying the metabolic profile and potentially mitigating side effects associated with the parent compound.
Sila-Haloperidol
Compound Description: Sila-Haloperidol, similar to sila-trifluperidol, is a silicon analog of its respective parent compound, haloperidol. It features a silicon atom replacing the carbon at the 4-position of the piperidine ring [, ]. This substitution results in distinct metabolic pathways compared to haloperidol.
Relevance: Sila-haloperidol is relevant to the study of trifluperidol due to its parallel structural modification with sila-trifluperidol. Both silicon analogs demonstrate altered metabolism compared to their parent compounds. The absence of the pyridinium metabolite in sila-haloperidol’s metabolism further strengthens the observation that replacing carbon with silicon at this specific position can significantly impact the compound's metabolic fate []. This comparison underscores the potential of silicon analogs in drug design for potentially improving the safety profile of butyrophenone-based drugs.
Flupentixol
Compound Description: Flupentixol is a neuroleptic drug belonging to the thioxanthene class, often prescribed for its antipsychotic and mood-stabilizing properties []. It displays efficacy in reducing the release of proinflammatory cytokines like Interleukin-1 beta (IL-1β) and Interleukin-2 (IL-2) in mixed glial and microglial cell cultures [].
Relevance: While structurally distinct from trifluperidol, flupentixol's inclusion in the research highlights the shared interest in neuroleptic compounds and their effects on glial cell activity []. This comparison broadens the scope beyond butyrophenones, exploring alternative chemical classes with potential implications for understanding the broader effects of antipsychotic agents on the central nervous system.
Pindolol
Compound Description: Pindolol is a non-selective beta-adrenergic receptor antagonist, primarily used to manage hypertension and control heart rate []. It exhibits a dose-dependent effect on intestinal motility and tone, decreasing efferent sympathetic activity, particularly at lower doses [].
Relevance: Although structurally dissimilar to trifluperidol, pindolol's inclusion in research examining intestinal motility provides a comparative framework for understanding how different classes of drugs, with distinct mechanisms of action, can influence the enteric nervous system []. This comparison emphasizes the multifaceted nature of studying intestinal motility and the potential for exploring different pharmacological targets to modulate gut function.
Chlorpromazine
Compound Description: Chlorpromazine is a first-generation antipsychotic drug belonging to the phenothiazine class [, , , , ]. It exhibits a range of pharmacological effects, including antipsychotic, antiemetic, and antihistaminic properties. Chlorpromazine is often used as a reference drug in comparative studies with other neuroleptics.
Relevance: Chlorpromazine serves as a crucial point of comparison with trifluperidol in evaluating the therapeutic efficacy and side effects of antipsychotic medications. Studies indicate that trifluperidol might demonstrate greater therapeutic efficacy than chlorpromazine in treating schizophrenia, highlighting potential differences in their pharmacological profiles []. This comparison underscores the ongoing search for antipsychotic agents with improved efficacy and a more favorable side effect profile.
Thioproperazine
Compound Description: Thioproperazine is a phenothiazine antipsychotic recognized for its potent and long-acting properties []. It exhibits strong dopamine receptor antagonism and is often used in the treatment of schizophrenia.
Relevance: Thioproperazine, like trifluperidol, demonstrates inhibitory effects on isoproterenol-stimulated adenylate cyclase activity, suggesting an interaction with beta-adrenergic receptors []. This shared characteristic, despite their structural differences, suggests a potential convergence of certain pharmacological effects between these two antipsychotic agents.
Ifenprodil
Compound Description: Ifenprodil is a neuroprotective agent known to act as a non-competitive antagonist at the polyamine site of the N-methyl-D-aspartate (NMDA) receptor, particularly the NR2B subtype []. It is often used in research to investigate NMDA receptor function and explore potential therapeutic applications.
Relevance: While not structurally similar to trifluperidol, ifenprodil's relevance lies in its use as a pharmacological tool to characterize the binding properties of haloperidol and trifluperidol at the NMDA receptor []. The study demonstrated that both haloperidol and trifluperidol exhibit inhibitory effects on [3H]ifenprodil binding, suggesting potential interaction with the NMDA receptor, specifically at a site closely associated with ifenprodil's binding [].
Eliprodil
Compound Description: Eliprodil, similar to ifenprodil, is a neuroprotective agent that acts as an NMDA receptor antagonist with selectivity for the NR2B subtype []. It is used in research to investigate the role of the NMDA receptor in various neurological processes.
Relevance: Eliprodil serves as a reference compound in studies exploring the interaction of trifluperidol and haloperidol with the NMDA receptor. By comparing the inhibitory potencies of these compounds on [3H]TCP binding to that of eliprodil, researchers can characterize the binding affinities and potential subtype selectivity of haloperidol and trifluperidol at the NMDA receptor [].
Fluspirilene
Compound Description: Fluspirilene belongs to the class of typical antipsychotics known as diphenylbutylpiperidines and exhibits potent and long-lasting antipsychotic effects [, ]. It is typically used in the management of chronic schizophrenia.
Relevance: Fluspirilene is included in comparative studies alongside trifluperidol and haloperidol to investigate the role of genetic factors in the susceptibility to catalepsy, a common side effect of antipsychotic drugs [, ]. These studies aim to unravel the genetic basis for the differential responses to antipsychotic medications.
Clofluperol
Compound Description: Clofluperol is a potent, long-acting butyrophenone neuroleptic with antipsychotic properties []. It is structurally similar to haloperidol and trifluperidol, exhibiting strong dopamine receptor antagonism.
Relevance: Clofluperol, like trifluperidol, demonstrates significant effects on pituitary-adrenal activity in rats, leading to increased plasma and adrenal corticosterone concentrations []. This finding suggests a shared influence on the hypothalamic-pituitary-adrenal (HPA) axis among butyrophenone neuroleptics, highlighting potential hormonal side effects associated with this class of drugs.
Lenperone
Compound Description: Lenperone is a butyrophenone neuroleptic known for its antipsychotic and anxiolytic properties [, , ]. It displays high affinity for dopamine D2 receptors and is often used in the treatment of schizophrenia and anxiety disorders.
Relevance: Lenperone, along with trifluperidol, demonstrates effects on ocular blood flow in rabbits, suggesting a potential role in modulating ocular hemodynamics []. This finding highlights a potential therapeutic application of dopamine antagonists in managing ocular hypertension and glaucoma.
Moperone
Compound Description: Moperone is a butyrophenone neuroleptic known for its antipsychotic properties, particularly in managing agitation and aggression in psychiatric patients [, , , ]. It acts primarily as a dopamine D2 receptor antagonist.
Relevance: Moperone, similar to trifluperidol, exhibits the ability to lower intraocular pressure (IOP) in rabbits []. This shared characteristic suggests a potential therapeutic application for both compounds in managing glaucoma. Moperone’s ability to suppress IOP recovery rate, coupled with its minimal effects on cardiac function, highlights its potential as a glaucoma treatment with fewer systemic side effects [].
Spiperone
Compound Description: Spiperone is a potent butyrophenone neuroleptic known for its high affinity for dopamine D2 receptors [, ]. It is primarily used in research to investigate dopamine receptor function and explore potential therapeutic applications.
Relevance: Spiperone, like trifluperidol, demonstrates effects on ocular blood flow in rabbit eyes, suggesting a role in modulating ocular hemodynamics []. This shared characteristic highlights a potential therapeutic avenue for exploring the use of dopamine antagonists in managing ocular conditions, such as glaucoma.
Bromperidol
Compound Description: Bromperidol is a butyrophenone neuroleptic recognized for its potent and long-acting antipsychotic effects []. It is structurally similar to haloperidol and trifluperidol, exhibiting strong dopamine receptor antagonism.
Relevance: Bromperidol shares structural similarities with trifluperidol, both belonging to the butyrophenone class of neuroleptics []. This structural similarity often translates to overlapping pharmacological profiles, highlighting the importance of exploring structure-activity relationships within this drug class.
Overview
Trifluperidol is a potent antipsychotic medication belonging to the butyrophenone class, primarily utilized in the treatment of psychotic disorders such as schizophrenia and mania. Discovered in 1959 at Janssen Pharmaceutica, it shares pharmacological similarities with haloperidol but exhibits greater potency and a higher incidence of side effects, particularly extrapyramidal symptoms like tardive dyskinesia. The compound is chemically characterized by the formula C22H23F4NO2 and a molecular weight of approximately 413.41 g/mol.
Source and Classification
Trifluperidol is classified as a typical antipsychotic drug and is often used in clinical settings for managing acute psychotic episodes. Its classification under the butyrophenone category links it to other similar compounds, which are known for their dopamine receptor antagonism, primarily targeting D2 receptors in the central nervous system.
Synthesis Analysis
Methods and Technical Details
The synthesis of trifluperidol involves several key steps:
Grignard Reaction: The initial step involves the reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, yielding 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.
Catalytic Hydrogenation: This step removes the benzyl protecting group, resulting in 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.
Alkylation: The final step entails alkylation with 4-chloro-4’-fluorobutyrophenone to complete the synthesis of trifluperidol.
Industrial methods may optimize these synthetic routes to enhance yield and purity, ensuring efficient production processes.
Molecular Structure Analysis
Structure and Data
The molecular structure of trifluperidol can be represented by its chemical formula C22H23F4NO2. The compound features a complex arrangement that includes:
A piperidine ring
A trifluoromethyl group
A butyrophenone moiety
The structural formula can be depicted as follows:
Trifluperidol C22H23F4NO2
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate its structure and confirm its identity.
Chemical Reactions Analysis
Reactions and Technical Details
Trifluperidol undergoes various chemical reactions that are crucial for its functional properties:
Oxidation: This reaction can modify functional groups within the molecule, potentially altering its pharmacological effects.
Reduction: Reduction reactions may influence the compound's stability and reactivity.
Substitution: Trifluperidol can participate in substitution reactions with halogens or electrophiles, allowing for modifications that can enhance its therapeutic profile.
The specific outcomes of these reactions depend on the reagents used and the conditions applied during synthesis.
Mechanism of Action
Trifluperidol primarily acts as a dopamine D2 receptor antagonist in the brain. By blocking these receptors, it reduces dopaminergic activity, which is often elevated in psychotic states. This mechanism helps alleviate symptoms associated with schizophrenia and other psychoses. The drug's efficacy is linked to its ability to modulate neurotransmitter activity within key brain regions involved in mood and cognition.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Trifluperidol typically appears as a white to off-white crystalline powder.
Solubility: It is soluble in organic solvents but has limited solubility in water.
Chemical Properties
Melting Point: The melting point of trifluperidol is around 140–142 °C.
Stability: The compound is stable under standard storage conditions but should be protected from light to prevent degradation.
These properties are essential for understanding how trifluperidol behaves in pharmaceutical formulations and biological systems.
Applications
Trifluperidol is primarily used in clinical settings for treating psychotic disorders such as:
Schizophrenia: It helps manage symptoms like hallucinations and delusions.
Acute Mania: Effective in stabilizing mood during manic episodes.
Research also explores its potential applications in various psychiatric conditions due to its potent antipsychotic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-(4-Methoxyphenyl)-2-oxopropanoic acid belongs to the class of organic compounds known as phenylpyruvic acid derivatives. Phenylpyruvic acid derivatives are compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by an pyruvic acid. 3-(4-Methoxyphenyl)-2-oxopropanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.